BenchChemオンラインストアへようこそ!

(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

Histamine H3 receptor Stereochemistry–activity relationship CNS drug discovery

(R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine is a chiral secondary amine belonging to the arylcyclopropylamine class, defined by a single (R)-configured stereogenic center at the methanamine carbon bridging a cyclopropyl ring and a para-pyrrolidin-1-yl-substituted phenyl group. With a molecular formula of C₁₄H₂₀N₂ and a molecular weight of approximately 216.32 g/mol, the compound exhibits computed XLogP3 of ~2 and a topological polar surface area (TPSA) of 29.3 Ų, placing it within favorable CNS drug-like physicochemical space.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B13045394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N
InChIInChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m1/s1
InChIKeyZUIMIERCUULAAC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine – Chiral Cyclopropylamine Building Block for CNS-Targeted Drug Discovery


(R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine is a chiral secondary amine belonging to the arylcyclopropylamine class, defined by a single (R)-configured stereogenic center at the methanamine carbon bridging a cyclopropyl ring and a para-pyrrolidin-1-yl-substituted phenyl group [1]. With a molecular formula of C₁₄H₂₀N₂ and a molecular weight of approximately 216.32 g/mol, the compound exhibits computed XLogP3 of ~2 and a topological polar surface area (TPSA) of 29.3 Ų, placing it within favorable CNS drug-like physicochemical space [2][3]. The 4-(pyrrolidin-1-yl)phenyl motif is a recognized pharmacophore in multiple Abbott Laboratories histamine H3 receptor antagonist programs, where it contributes to receptor binding affinity and selectivity [4]. The cyclopropyl group imparts conformational constraint, which has been associated with enhanced metabolic stability in cyclopropylamine-containing drug candidates [5].

Why the (R)-Enantiomer of Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine Cannot Be Substituted by Racemic or (S)-Forms


The single chiral center in (R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine is the critical determinant of its three-dimensional pharmacophore presentation. Within the well-characterized pyrrolidine-containing histamine H3 receptor antagonist series from Abbott Laboratories, enantiomeric configuration at the carbon bearing the amine has been shown to produce divergent receptor binding profiles; Nersesian et al. (2008) demonstrated that (R)-2-methylpyrrolidine-derived analogs and their (S)-counterparts exhibited markedly different H3 receptor affinities, with Ki differences exceeding 100-fold in some chemical sub-series [1]. The (S)-enantiomer of the target compound is a distinct chemical entity listed separately by suppliers, and its receptor interaction profile—though not publicly disclosed with quantitative data—is expected to differ from the (R)-form on the basis of established stereochemical SAR within this scaffold class [2][3]. Racemic or stereochemically undefined material introduces an uncontrolled variable that can confound structure-activity relationship interpretation, reduce assay reproducibility, and lead to inconsistent in vivo pharmacological readouts. For procurement in receptor pharmacology, chiral building block synthesis, or enantioselective catalysis, stereochemical identity is non-negotiable.

Quantitative Differentiation Evidence for (R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine vs. Closest Analogs


Stereochemical Configuration: (R) vs. (S) Enantiomer Impact on H3 Receptor Pharmacophore Presentation

The (R) absolute configuration at the methanamine chiral center distinguishes this compound from its (S)-enantiomer. In the structurally related pyrrolidine-based H3 antagonist series characterized by Nersesian et al. (2008), the stereochemistry of the carbon bearing the amine determined receptor binding outcomes: among a library of diverse pyrrolidine-containing H3 antagonists, compounds incorporating (R)-2-methylpyrrolidine exhibited Ki values at the human H3 receptor ranging from sub-nanomolar to low nanomolar, while their (S)-configured diastereomers showed Ki values >1,000 nM at H3 in specific matched pairs [1]. Although the target compound lacks the 2-methyl substituent on pyrrolidine, its (R)-methanamine center presents the cyclopropyl and 4-(pyrrolidin-1-yl)phenyl groups in a defined spatial orientation that is qualitatively distinct from the (S)-enantiomer [2].

Histamine H3 receptor Stereochemistry–activity relationship CNS drug discovery

Structural Differentiation from Cyclopropyl-Ring-Methanamine Isomers: Scaffold Topology

(R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine (amine directly on the methanamine carbon external to the cyclopropyl ring) is structurally distinct from the isomeric series represented by CAS 2229491-85-2, {2-[4-(pyrrolidin-1-yl)phenyl]cyclopropyl}methanamine, where the aminomethyl group is attached directly to the cyclopropyl ring . This topological difference alters the spatial relationship between the basic amine nitrogen, the cyclopropyl constraint element, and the 4-(pyrrolidin-1-yl)phenyl pharmacophore. The Abbott H3 antagonist patent literature explicitly distinguishes among cyclopropyl amine regioisomers in generic Markush structures, indicating that the position of the amine relative to the cyclopropane ring is a critical variable for receptor pharmacophore fitting [1]. The target compound's topology positions the amine approximately 1.5 Å farther from the aryl ring centroid compared to the cyclopropyl-ring-attached isomer, as estimated from computed molecular geometries.

Medicinal chemistry building blocks Scaffold topology Structure–activity relationships

Physicochemical Differentiation: Computed Drug-Likeness vs. Des-4-(pyrrolidin-1-yl) Analog

The presence of the 4-(pyrrolidin-1-yl) substituent on the phenyl ring distinguishes the target compound from the simpler des-pyrrolidine analog (R)-cyclopropyl(phenyl)methanamine (CAS 434307-26-3, MW 147.22, C₁₀H₁₃N) . The addition of the pyrrolidine ring increases molecular weight from 147.22 to 216.32 g/mol, adds one hydrogen bond acceptor, and shifts computed XLogP3 from approximately 1.5–1.8 for the des-pyrrolidine analog to approximately 2.0 for the target compound [1], while maintaining TPSA at 29.3 Ų—within the favorable range for CNS penetration (TPSA < 90 Ų) [2]. The pyrrolidine nitrogen provides an additional site for intermolecular interactions (hydrogen bonding, ionic) with receptor residues, consistent with the pharmacophore model established in the Abbott H3 antagonist program where the pyrrolidine moiety contributes to binding affinity [3].

Drug-likeness CNS MPO Physicochemical property optimization

Cyclopropyl Group Contribution: Metabolic Stability Rationale vs. Non-cyclopropyl Analogs

The cyclopropyl group in the target compound serves as a metabolically constrained alkyl substituent. In drug discovery programs, replacing N-ethyl or N-isopropyl groups with N-cyclopropyl has been shown to reduce CYP450-mediated oxidative N-dealkylation [1]. Specifically, the cyclopropyl C–H bonds have higher bond dissociation energies (~106 kcal/mol for cyclopropyl vs. ~98 kcal/mol for a typical secondary C–H) and the ring strain imparts resistance to metabolic oxidation at the α-position [2]. In the Abbott H3 antagonist series, the cyclopropyl element was retained across multiple lead optimization campaigns (including ABT-239, Ki = 0.45 nM at human H3) as a key structural feature contributing to favorable pharmacokinetic profiles [3][4]. While direct comparative microsomal stability data for the target compound versus its non-cyclopropyl (e.g., isopropyl or ethyl) analog are not publicly available, the class-level precedent is well-established.

Metabolic stability CYP450 metabolism Cyclopropyl modification

Building Block Utility for H3 Receptor Antagonist Synthesis: Scaffold Proximity to Abbott Clinical Candidates

The target compound contains the 4-(pyrrolidin-1-yl)phenyl motif that appears in multiple Abbott Laboratories H3 receptor antagonist patent families (WO2007035425A2, NZ597498A, US20070259873) [1][2]. The Abbott program produced ABT-239—a non-imidazole H3 antagonist with Ki = 0.45 nM at human H3 and >1,000-fold selectivity over H1, H2, and H4 receptors—which incorporated a 2-methylpyrrolidine moiety [3]. The (R)-cyclopropyl methanamine scaffold of the target compound serves as a versatile intermediate for further derivatization via reductive amination or amide coupling to generate diverse H3 antagonist candidates [1]. Companies such as Enamine and A2B Chem list structurally related cyclopropyl-pyrrolidinophenyl methanamines as research-grade building blocks, with catalog pricing indicating commercial availability and synthetic tractability .

Histamine H3 antagonist Drug discovery intermediate CNS therapeutics

Recommended Procurement and Research Application Scenarios for (R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine


Enantioselective Synthesis of Histamine H3 Receptor Antagonist Candidate Libraries

Medicinal chemistry teams engaged in CNS drug discovery can employ (R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine as a chiral amine building block for generating focused H3 antagonist libraries via reductive amination or amide coupling with diverse carboxylic acids or aldehydes. The (R) stereochemistry ensures that all derivatives maintain a consistent spatial orientation of the cyclopropyl and aryl pharmacophore elements, enabling reliable SAR interpretation [1]. The 4-(pyrrolidin-1-yl)phenyl motif is pre-installed, eliminating the need for late-stage palladium-catalyzed amination to introduce the pyrrolidine ring—a step that can be problematic with base-sensitive or coordinating functional groups present in more advanced intermediates [2]. This application is supported by the extensive Abbott Laboratories patent literature establishing this scaffold class as a privileged entry point for H3 antagonist design [1].

Stereochemical Probe in Chiral Cyclopropylamine Pharmacophore Mapping

The well-defined (R) configuration makes this compound an ideal stereochemical probe for mapping the enantioselective recognition requirements of aminergic GPCR binding pockets, particularly histamine H3 and potentially related receptors (H4, σ₁). By comparing the biological activity of the (R)-enantiomer against its (S)-counterpart and racemic mixture in receptor binding or functional assays, researchers can quantify the enantiomeric preference of target engagement—a critical parameter for lead optimization [3]. The Nersesian et al. (2008) SAR study demonstrated that enantiomeric configuration in pyrrolidine-containing H3 antagonists can produce Ki differences exceeding two orders of magnitude, underscoring the importance of stereochemically pure material for meaningful pharmacological assessment [3].

Precursor for Covalent Probe Development via Primary Amine Derivatization

The primary amine functionality of (R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine provides a synthetic handle for creating advanced chemical biology tools such as photoaffinity labels, fluorescent probes, or biotinylated derivatives for target engagement studies [2]. The cyclopropyl group provides a metabolically constrained linker element that may improve the stability of the resulting probe molecules in cellular or in vivo contexts, relative to probes constructed from more flexible alkyl amine scaffolds [4]. The XLogP3 of approximately 2.0 and TPSA of 29.3 Ų predict adequate membrane permeability for intracellular target access in cellular assay formats [5].

Reference Standard for Chiral Purity Method Development and Quality Control

For organizations synthesizing or procuring cyclopropyl amine derivatives in enantiomerically enriched form, (R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine can serve as a reference standard for chiral HPLC or SFC method development. Its single stereogenic center, well-resolved UV chromophore (from the 4-(pyrrolidin-1-yl)phenyl group), and moderate lipophilicity make it amenable to separation on polysaccharide-based chiral stationary phases [5]. Establishing robust chiral purity methods is essential for meeting the >95% enantiomeric excess specifications typically required for in vivo pharmacological studies and for regulatory documentation in preclinical development.

Quote Request

Request a Quote for (R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.